2.2‑ to 2.7‑Fold Higher β1‑Selectivity Than Atenolol in Isolated Cardiac and Tracheal Tissues
In competitive radioligand binding experiments using [³H]‑CGP12177 in bovine heart (56 % β1) and trachea (29 % β1), betaxolol exhibited 2.2‑fold (trachea) and 2.7‑fold (heart) greater β1‑adrenoceptor selectivity than atenolol [1]. This finding directly quantifies the superior ability of betaxolol to discriminate between β1 and β2 subtypes in tissues with distinct receptor populations.
| Evidence Dimension | β1‑adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | Betaxolol selectivity 2.2‑fold (bovine trachea) and 2.7‑fold (bovine heart) higher than atenolol |
| Comparator Or Baseline | Atenolol (reference β1‑selective antagonist) |
| Quantified Difference | 2.2–2.7‑fold greater β1‑selectivity for betaxolol |
| Conditions | Bovine trachea and heart membrane preparations; [³H]‑CGP12177 radioligand; Kd 0.75 ± 0.12 nM (trachea), 1.60 ± 0.11 nM (heart) |
Why This Matters
A quantified 2–3‑fold selectivity advantage directly informs the choice of betaxolol over atenolol for experiments where β2‑receptor confounding must be minimized, such as cardiac vs. bronchial smooth‑muscle pharmacology.
- [1] Satoh E, Narimatsu A, Hosohata Y, Tsuchihashi H, Nagatomo T. The affinity of betaxolol, a β1‑adrenoceptor‑selective blocking agent, for β‑adrenoceptors in the bovine trachea and heart. Br J Pharmacol. 1993;108(2):484‑489. doi:10.1111/j.1476‑5381.1993.tb12829.x. View Source
